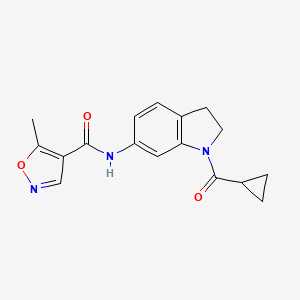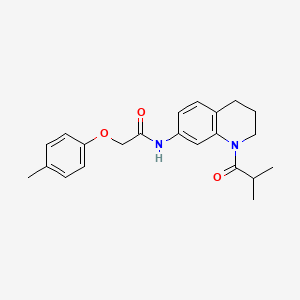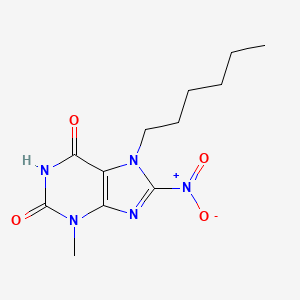
7-Hexyl-3-methyl-8-nitropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexyl-3-methyl-8-nitropurine-2,6-dione, commonly known as HENA, is a chemical compound that belongs to the class of nitroaromatics. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. HENA is widely used in scientific research due to its unique properties, which make it a valuable tool in various fields of study.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
7-Hexyl-3-methyl-8-nitropurine-2,6-dione, along with similar nitropurine compounds, has been primarily studied in the field of chemical synthesis. Research shows its significance in forming various chemical derivatives and substances:
Chemical Derivative Formation : It serves as an intermediate in the synthesis of important compounds like jasmon, methyl jasmonate, and γ-jasmolactone. These compounds are key constituents of jasmine and have applications in perfumery and aromatherapy (Ballini, Petrini, & Marotta, 1989).
Purine Studies and Methylation : It's involved in methylation and reduction processes in purine studies, forming various methylated purines which are essential in the study of nucleic acids and cellular processes (Armarego & Reece, 1976).
Reactions with Peroxynitrite : The compound reacts with peroxynitrite to yield oxopurines. This reaction is significant in understanding the oxidative stress and damage in biological systems (Lee, Niles, Wishnok, & Tannenbaum, 2002).
Introduction of Subunits in Synthesis : It aids in the introduction of important subunits like benzo[h]quinoline and 1,10-phenanthroline in synthesis, which are crucial in the formation of complex organic compounds (Riesgo, Jin, & Thummel, 1996).
Synthesis of Methylated Purines : The compound is involved in the synthesis of methylated purines like 7-methyl-8-oxoguanosine, which is important in genetic studies and pharmaceutical applications (Kini, Hennen, & Robins, 1987).
Propiedades
IUPAC Name |
7-hexyl-3-methyl-8-nitropurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-3-4-5-6-7-16-8-9(13-11(16)17(20)21)15(2)12(19)14-10(8)18/h3-7H2,1-2H3,(H,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKRTWPXTWQGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hexyl-3-methyl-8-nitropurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)
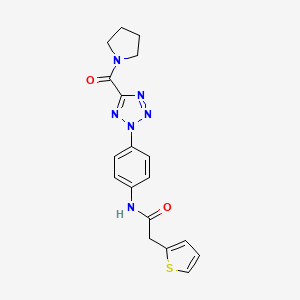
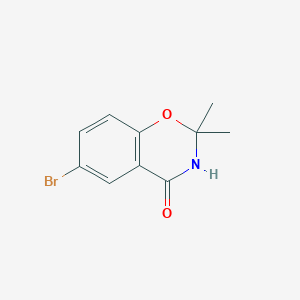
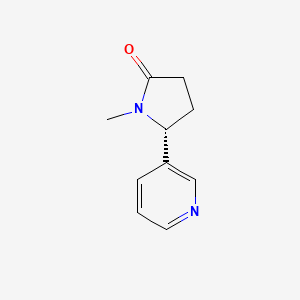
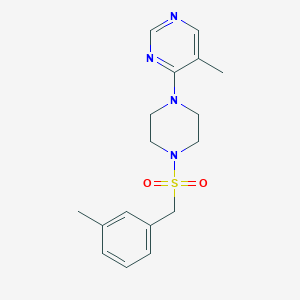
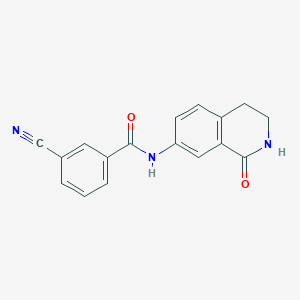

![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)

